![molecular formula C27H34N4O9 B2702081 Boc-Val-Ala-PAB-PNP CAS No. 1884578-00-0](/img/structure/B2702081.png)
Boc-Val-Ala-PAB-PNP
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Overview
Description
Boc-Val-Ala-PAB-PNP is a cleavable linker used for bio-conjugation. It contains a terminal PNP group . The Val-Ala segment is effectively cleaved by lysosomal proteolytic enzymes while remaining highly stable in human plasma .
Synthesis Analysis
The synthesis of Boc-Val-Ala-PAB-PNP involves sequential steps to assemble the peptide backbone. The Boc (tert-butoxycarbonyl) protecting group is introduced to shield the amino group of valine. Subsequently, alanine is coupled, followed by the attachment of the PAB (p-aminobenzylcarbonyl) group. Finally, the PNP (p-nitrophenyl) moiety is added to the C-terminus .
Molecular Structure Analysis
The molecular formula of Boc-Val-Ala-PAB-PNP is C27H34N4O9 , with a molecular weight of 558.59 g/mol . The structure comprises the Boc-protected valine-alanine dipeptide linked to the PAB-PNP group .
Chemical Reactions Analysis
Boc-Val-Ala-PAB-PNP serves as a linker in antibody-drug conjugates (ADCs). Upon internalization by target cells, lysosomal cathepsins cleave the Val-Ala bond, releasing the payload. The PNP group facilitates detection or quantification of the released drug .
Physical And Chemical Properties Analysis
Scientific Research Applications
Nucleation of β-Hairpin Structure
One study focuses on the synthesis and conformational analysis of short peptides containing pyrrole amino acids. The research found that altering amino acid composition in peptides can significantly influence their ability to adopt specific structures, such as β-hairpin conformations, in nonpolar solvents. This insight is crucial for designing peptides with desired structural properties for various biochemical applications (Chakraborty et al., 2003).
Elastase-like Enzymes in Human Neutrophils
Another study synthesized peptide derivatives to serve as substrates for ultrastructural cytochemical studies of intracellular elastase-like enzymes in human neutrophils. The use of these peptide substrates helps in the detailed mapping and understanding of enzyme localization and activity within cells, providing insights into cellular processes like inflammation and immune response (Clark et al., 1980).
PAI-1 Polymorphisms and Metabolic Syndrome
Design of Peptide Hairpins
The design and characterization of synthetic peptides with specific folding patterns, such as β-hairpins, are crucial for understanding protein folding mechanisms and designing novel biomolecules with tailored functions. Such studies contribute to the broader field of protein engineering and drug design, offering insights into how specific sequences and structures influence biological activity (Rai et al., 2006).
Mechanism of Action
Target of Action
Boc-Val-Ala-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are the antibodies to which it is attached . The role of these antibodies is to recognize and bind to specific antigens on the surface of cancer cells .
Mode of Action
Boc-Val-Ala-PAB-PNP acts as a linker that connects the antibody to a cytotoxic drug . This compound is cleavable, meaning it can be broken down under certain conditions . The cleavage of Boc-Val-Ala-PAB-PNP occurs specifically in the lysosome of the cell . This is due to the presence of the enzyme Cathepsin B, which recognizes and cleaves the Val-Ala sequence in Boc-Val-Ala-PAB-PNP .
Biochemical Pathways
Upon internalization of the ADC into the target cell, the Boc-Val-Ala-PAB-PNP linker is cleaved by Cathepsin B in the lysosome . This cleavage releases the cytotoxic drug attached to the antibody . The released drug can then interact with its target within the cell, leading to cell death . This process ensures that the cytotoxic drug is delivered specifically to cancer cells, reducing damage to healthy cells .
Pharmacokinetics
The pharmacokinetic properties of Boc-Val-Ala-PAB-PNP are largely determined by the characteristics of the ADC it is part of . The compound itself is designed to be stable in the bloodstream, preventing premature release of the drug . Once the ADC is internalized by the target cell, the acidic environment of the lysosome facilitates the cleavage of Boc-Val-Ala-PAB-PNP .
Result of Action
The cleavage of Boc-Val-Ala-PAB-PNP in the lysosome results in the release of the cytotoxic drug . This drug can then exert its cell-killing effects, leading to the death of the cancer cell . Therefore, the action of Boc-Val-Ala-PAB-PNP is crucial for the selective delivery and release of the drug in target cells .
Action Environment
The action of Boc-Val-Ala-PAB-PNP is influenced by the environment within the cell . The cleavage of this compound is facilitated by the acidic environment and the presence of Cathepsin B in the lysosome . Furthermore, the stability of Boc-Val-Ala-PAB-PNP in the bloodstream ensures that the ADC remains intact until it reaches the target cell .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJUTVVCCBCEIY-JTSKRJEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-Ala-PAB-PNP |
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